Cy2 dic18 (5)

Catalog No.
S12551386
CAS No.
M.F
C61H99BrN2
M. Wt
940.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cy2 dic18 (5)

Product Name

Cy2 dic18 (5)

IUPAC Name

(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-octadecylindole;bromide

Molecular Formula

C61H99BrN2

Molecular Weight

940.4 g/mol

InChI

InChI=1S/C61H99N2.BrH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-44-52-62-56-48-42-40-46-54(56)60(3,4)58(62)50-38-37-39-51-59-61(5,6)55-47-41-43-49-57(55)63(59)53-45-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h37-43,46-51H,7-36,44-45,52-53H2,1-6H3;1H/q+1;/p-1

InChI Key

OQYCAHZEMMBDEG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[Br-]

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[Br-]

Cy2 dic18 (5) is a member of the cyanine dye family, specifically characterized by its molecular formula C61H99BrN2. This compound is recognized for its fluorescent properties, making it a valuable tool in various biological and chemical applications. Cyanine dyes, including Cy2 dic18 (5), are known for their ability to absorb light and re-emit it at different wavelengths, which is crucial for imaging and labeling in biological research .

Cy2 dic18 (5) exhibits significant biological activity as a fluorescent marker. Its ability to bind to nucleic acids and proteins makes it particularly useful in:

  • Cell Imaging: It is employed in live-cell imaging techniques to track cellular processes.
  • Fluorescence Microscopy: The compound is used in fluorescence microscopy to visualize the distribution of biomolecules within cells or tissues.
  • Diagnostics: It plays a role in diagnostic assays where the detection of specific proteins or nucleic acids is necessary .

The synthesis of Cy2 dic18 (5) typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: These reactions form the core structure of the cyanine dye through the condensation of appropriate precursors.
  • Alkylation: Introducing long aliphatic chains (like the dodecyl groups in Cy2 dic18) enhances solubility and alters the photophysical properties of the dye.
  • Purification Techniques: Post-synthesis, purification methods such as chromatography are employed to isolate the desired compound from by-products .

Cy2 dic18 (5) has a wide range of applications across various fields:

  • Biological Research: Used extensively for labeling proteins and nucleic acids in research settings.
  • Medical Diagnostics: Employed in assays for detecting diseases through biomarker identification.
  • Material Science: Investigated for potential uses in developing new materials that require specific optical properties .

Studies on Cy2 dic18 (5) have shown its ability to interact with various biomolecules, leading to significant implications for its use:

  • Binding Affinity: Research indicates that Cy2 dic18 (5) has a high binding affinity for nucleic acids, making it effective for DNA/RNA labeling.
  • Fluorescence Quenching Studies: Interaction with certain metal ions or other compounds can lead to fluorescence quenching, which is useful in sensing applications .

Cy2 dic18 (5) shares similarities with other cyanine dyes but also exhibits unique characteristics. Below is a comparison with similar compounds:

Compound NameMolecular FormulaKey Features
Cy3C55H57BrN2Known for bright fluorescence; commonly used in microscopy.
Cy5C65H70BrN3Offers longer wavelength emission; ideal for multiplexing applications.
Cy7C69H71BrN4Features near-infrared fluorescence; suitable for deep tissue imaging.

Uniqueness of Cy2 dic18 (5)

Cy2 dic18 (5) stands out due to its specific structural modifications that enhance its solubility and fluorescence properties compared to other cyanine dyes. Its unique aliphatic chain length allows for better membrane permeability, making it particularly effective in live-cell imaging scenarios .

Hydrogen Bond Acceptor Count

2

Exact Mass

938.69916 g/mol

Monoisotopic Mass

938.69916 g/mol

Heavy Atom Count

64

Dates

Last modified: 08-09-2024

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